Glycyl-L-aspartic acid hydrate, 98% (H-Gly-L-Asp-OH.H2O)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

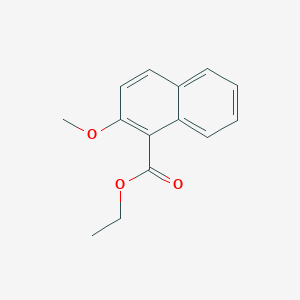

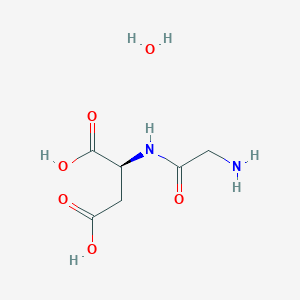

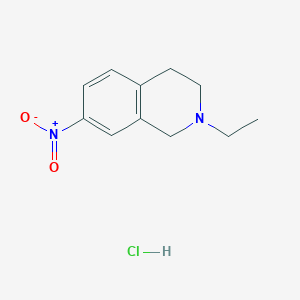

Glycyl-L-aspartic acid hydrate is a dipeptide composed of glycine and L-aspartic acid. It has a molecular formula of C6H10N2O5 and a molecular weight of 190.16 . It is often used in scientific research .

Molecular Structure Analysis

The linear formula of Glycyl-L-aspartic acid hydrate is NH2CH2CONHCH(COOH)CH2COOH · 2H2O . The InChI key is SKIXLVGMUJDROR-DFWYDOINSA-N .Chemical Reactions Analysis

The reaction between Glycyl-L-aspartic acid and ninhydrin has been investigated in cationic gemini surfactants . The reaction followed first-order kinetics in Glycyl-L-aspartic acid and fractional-order kinetics in ninhydrin .Physical And Chemical Properties Analysis

Glycyl-L-aspartic acid hydrate is a crystal with a specific rotation [a]20/D: 13 deg (C=2, H2O) . Its purity/analysis method is >98.0% (T) .Scientific Research Applications

H-Gly-L-Asp-OH.H2O is used in a variety of scientific research applications. It is used as a substrate for enzyme reactions, as a model compound for studying protein structure and function, and as a reagent for peptide synthesis. It is also used as a building block for peptides, proteins, and other compounds. In addition, H-Gly-L-Asp-OH.H2O is used in the production of pharmaceuticals, food additives, and other industrial products.

Mechanism of Action

H-Gly-L-Asp-OH.H2O is believed to act as an agonist at certain receptor sites in the body, which can lead to a variety of biochemical and physiological effects. For example, it has been shown to activate certain enzymes, such as protein kinase C, which can lead to the production of certain hormones and other substances in the body. It can also act as an antagonist at certain receptor sites, which can lead to the inhibition of certain enzymes and other biochemical processes.

Biochemical and Physiological Effects

H-Gly-L-Asp-OH.H2O has been studied for its potential therapeutic applications in humans. In animal studies, it has been shown to have anti-inflammatory, antifungal, and antiviral properties. It has also been shown to have antioxidant, anti-cancer, and anti-aging effects. In addition, it has been shown to improve cardiovascular health, reduce cholesterol levels, and improve glucose metabolism.

Advantages and Limitations for Lab Experiments

H-Gly-L-Asp-OH.H2O is a useful reagent for lab experiments due to its low cost, high solubility in water, and wide range of applications. However, it can be difficult to obtain in large quantities, and it is not always stable in solution. In addition, it can be toxic if ingested, so it should be handled with care.

Future Directions

There are several potential future directions for research involving H-Gly-L-Asp-OH.H2O. These include further studies into its potential therapeutic applications in humans, such as its effects on inflammation, cancer, and aging. In addition, research into its potential applications in the food and pharmaceutical industries could lead to the development of new products. Finally, further research into its mechanism of action could lead to the development of new drugs and therapies.

Synthesis Methods

H-Gly-L-Asp-OH.H2O is synthesized by hydrolyzing the amino acid aspartic acid using a strong base such as sodium hydroxide or potassium hydroxide. The hydrolysis reaction is carried out at a temperature of 70-80°C for 1-2 hours. The resulting product is a white solid that is soluble in water and has a pH of 7.5-8.5.

properties

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]butanedioic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O5.H2O/c7-2-4(9)8-3(6(12)13)1-5(10)11;/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13);1H2/t3-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIXLVGMUJDROR-DFWYDOINSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)CN)C(=O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)NC(=O)CN)C(=O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(tert-Butyl)phenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide](/img/structure/B6328042.png)

![N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide](/img/structure/B6328044.png)

![2-[(2S)-1-tert-Butoxycarbonylazetidin-2-yl]acetic acid](/img/structure/B6328063.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B6328080.png)